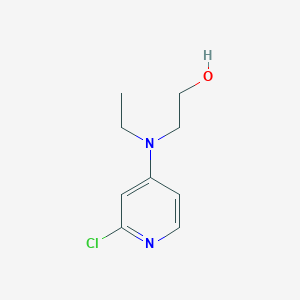

2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Description

Properties

IUPAC Name |

2-[(2-chloropyridin-4-yl)-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-2-12(5-6-13)8-3-4-11-9(10)7-8/h3-4,7,13H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHISTKSTKUUPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 2-Chloropyridin-4-yl Precursors

A common approach is the nucleophilic substitution of 2-chloropyridin-4-yl derivatives with ethylaminoethanol. The reaction typically proceeds under mild conditions using a base such as potassium carbonate or triethylamine in alcoholic solvents like ethanol. The reaction time is generally extended (e.g., 6 hours) to ensure high conversion.

| Step | Reagents/Conditions | Solvent | Time | Notes |

|---|---|---|---|---|

| i) | 2-Chloropyridin-4-yl chloride + ethylaminoethanol | Ethanol | 6 hours | Base: K2CO3 or Et3N; mild heating |

| ii) | Work-up and purification | Extraction solvents (e.g., DCM, water) | - | Purification by extraction and chromatography |

This method yields the target compound with moderate to high purity and yield, suitable for laboratory-scale synthesis.

Stepwise Synthesis via Intermediate Formation

Another synthetic strategy involves preparing intermediates such as chloroacetamide derivatives or amino-substituted pyridines, which are then coupled with ethylaminoethanol or related amines. This method allows for structural diversification and functional group tolerance.

- For example, chloroacetamide intermediates can be synthesized and then reacted with ethylaminoethanol under mild conditions.

- Purification is typically achieved by column chromatography.

- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization

- Solvent choice : Ethanol is preferred for the nucleophilic substitution step due to its ability to dissolve both reactants and facilitate the reaction under mild heating.

- Base selection : Potassium carbonate and triethylamine are effective bases, neutralizing the hydrochloric acid formed during substitution and driving the reaction forward.

- Reaction time : Extended reaction times (up to 6 hours) improve yields by allowing complete conversion.

- Purification : Extraction with organic solvents followed by chromatographic purification ensures high purity of the final product.

- Continuous flow advantages : Flow reactors improve reaction control, scalability, and safety, particularly for halogenation and substitution steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Solvent | Base | Reaction Time | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Direct nucleophilic substitution | 2-Chloropyridin-4-yl chloride + ethylaminoethanol | Ethanol | K2CO3 or Et3N | 6 hours | Moderate to high | Simple, cost-effective |

| Continuous flow synthesis | Iodination, substitution in flow reactors | THF, Ethanol | K2CO3, Et3N | Variable | High | Scalable, reproducible, efficient |

| Stepwise via intermediates | Chloroacetamide intermediates + ethylaminoethanol | DCM, Ethanol | Triethylamine | 0.5 - 6 hours | Moderate to high | Allows structural modifications |

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

a) Hydroxychloroquine (HCQ)

- Structure: 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol.

- Key Differences: Core Ring: HCQ features a quinoline ring (vs. pyridine in the target compound), which is bulkier and more aromatic. Side Chain: HCQ has a pentyl spacer between the quinoline and ethylaminoethanol groups, increasing flexibility and hydrophobicity.

- Implications: The quinoline ring in HCQ is critical for antimalarial activity via heme polymerization inhibition, a mechanism unlikely in the pyridine-based target compound .

b) 2-(2-Chloropyridin-4-yl)ethan-1-amine (dihydrochloride)

- Structure : Primary amine with a 2-chloropyridine core.

- Implications : The absence of the hydroxyl group may limit solubility and alter metabolic pathways compared to the target compound .

c) YTK-A76

- Structure: 2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol.

- Key Differences : Contains a benzyloxy-substituted benzyl group and an ethoxy linker.

- These features may improve binding to aromatic protein pockets but reduce bioavailability .

Physicochemical Properties

*Estimated based on molecular formula.

Biological Activity

Introduction

2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, a compound featuring a chloropyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a chlorinated pyridine ring, which is often associated with various biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. For instance:

- Study Reference : A series of pyridine derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.9 to 9.0 µg/mL .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 2-Chloropyridine Derivative | E. coli | 3.9 |

| 2-Chloropyridine Derivative | S. aureus | 6.5 |

Antiviral Activity

Research has indicated that compounds containing pyridine rings can inhibit viral replication. For example:

- Case Study : Inhibition of dihydroorotate dehydrogenase (DHODH), a target for antiviral agents, was observed in related compounds, suggesting potential efficacy against viral infections .

Anticancer Activity

The anticancer potential of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol has been explored through various assays:

- Cell Line Studies : Compounds with similar structures were tested on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines, showing promising results with IC50 values indicating effective growth inhibition .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Similar Compound | 12.5 |

| U-87 | Similar Compound | 15.3 |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways, such as DHODH, which is crucial for nucleotide synthesis in rapidly dividing cells.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) : Modulating ROS levels to enhance apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol?

The synthesis typically involves C–N bond-forming reactions between halogenated pyridine derivatives and amino-alcohol precursors. Two primary strategies are adapted from analogous compounds:

- Strategy 1 : Reaction of 2-chloro-4-aminopyridine with 2-(ethylamino)ethanol under nucleophilic aromatic substitution conditions.

- Strategy 2 : Condensation of pre-functionalized intermediates, such as 2-chloro-4-(ethylamino)pyridine with ethanolamine derivatives, using coupling agents like DCC or EDC .

Key considerations include optimizing reaction temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalytic bases (e.g., K₂CO₃) to enhance yield and purity.

Q. How is structural characterization performed for this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : Confirm the presence of the chloropyridine moiety (δ 7.5–8.5 ppm for aromatic protons) and ethanolamine backbone (δ 3.4–3.8 ppm for –CH₂OH).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 215.08 for C₉H₁₂ClN₂O).

- X-ray crystallography : Resolve stereochemical ambiguities, particularly if chiral centers exist in derivatives .

Q. What are the critical physicochemical properties influencing experimental design?

Key parameters include:

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential release of volatile chlorinated byproducts.

- Waste disposal : Segregate halogenated waste for incineration or specialized treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Systematic optimization involves:

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify robust conditions.

- Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate C–N coupling, as seen in analogous Friedel-Crafts benzylation reactions .

- In-line analytics : Use HPLC (C18 column, UV detection at 254 nm) for real-time monitoring of reaction progress .

Q. What analytical methods resolve discrepancies in purity assessments?

- HPLC-DAD/MS : Detect impurities at <0.1% levels using gradient elution (acetonitrile/water + 0.1% formic acid).

- TLC hyphenation : Combine with mass spectrometry for rapid impurity profiling .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values).

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

- Core modifications : Introduce substituents at the pyridine 4-position or ethanolamine hydroxyl group.

- Pharmacological assays : Test antimalarial or antiviral activity using Plasmodium cultures or viral replication assays, as done for structurally related hydroxychloroquine derivatives .

- Computational docking : Map interactions with targets like TLRs or viral proteases using AutoDock Vina .

Q. What computational tools predict metabolic pathways or toxicity?

- ADMET prediction : Use SwissADME or ADMETLab to estimate hepatic clearance, CYP450 inhibition, and Ames test outcomes.

- Density Functional Theory (DFT) : Calculate bond dissociation energies for oxidative metabolism hotspots (e.g., ethanolamine C–O bond) .

Data Contradictions and Resolutions

- LogP variability : Predicted values (1.5–2.5) vs. experimental measurements (e.g., 4.28 for HCQ sulfate ) suggest context-dependent hydrophobicity. Validate via shake-flask assays.

- Synthetic yields : Discrepancies in analogous protocols (54% vs. 26% yields in Friedel-Crafts reactions ) highlight the need for reaction condition standardization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.